An In-depth Technical Guide to 6-Bromo-3-chloro-2-methoxybenzyl alcohol: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 6-Bromo-3-chloro-2-methoxybenzyl alcohol: Structure, Properties, and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Bromo-3-chloro-2-methoxybenzyl alcohol, a halogenated and methoxylated aromatic compound with potential applications in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited in publicly available literature, this document consolidates its known identifiers, predicts its physicochemical and spectroscopic properties based on analogous structures, and outlines a plausible synthetic pathway. Detailed, albeit theoretical, experimental protocols and spectral interpretations are provided to guide researchers in its synthesis and characterization. This guide serves as a foundational resource for scientists interested in utilizing this molecule as a building block in drug discovery and materials science.
Introduction and Chemical Identity
6-Bromo-3-chloro-2-methoxybenzyl alcohol, with the CAS Number 1822852-13-0, is a polysubstituted aromatic alcohol. Its structure features a benzene ring substituted with bromo, chloro, methoxy, and hydroxymethyl groups. The unique arrangement of these functional groups, particularly the presence of a reactive benzyl alcohol moiety and the modulating electronic effects of the halogen and methoxy substituents, makes it an intriguing candidate for further investigation in synthetic and medicinal chemistry. The chloro and methoxy groups, in particular, are known to play significant roles in modulating the potency and pharmacokinetic properties of drug candidates[1][2].
Chemical Structure:
Caption: Chemical structure of 6-Bromo-3-chloro-2-methoxybenzyl alcohol.
Physicochemical Properties
| Property | Value | Source/Basis |
| CAS Number | 1822852-13-0 | Chemical Supplier Databases |
| Molecular Formula | C₈H₈BrClO₂ | Calculated |
| Molecular Weight | 251.51 g/mol | Calculated |
| Appearance | Predicted to be a solid at room temperature. | Analogy to similar compounds[3] |
| Melting Point | Not available. | - |
| Boiling Point | Not available. | - |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility of benzyl alcohols |
Proposed Synthetic Pathway and Experimental Protocol
A specific, peer-reviewed synthesis protocol for 6-Bromo-3-chloro-2-methoxybenzyl alcohol has not been identified in the literature. However, a plausible and efficient synthetic route involves the reduction of the corresponding benzaldehyde, 6-bromo-3-chloro-2-methoxybenzaldehyde. This precursor is commercially available from several chemical suppliers, suggesting its accessibility for synthesis.
The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic chemistry, commonly achieved with high yields using mild reducing agents such as sodium borohydride (NaBH₄).
Caption: Proposed synthesis of 6-Bromo-3-chloro-2-methoxybenzyl alcohol.
Detailed Experimental Protocol (Proposed)
Reaction: Reduction of 6-Bromo-3-chloro-2-methoxybenzaldehyde
Materials:
-
6-Bromo-3-chloro-2-methoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (reagent grade)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 6-Bromo-3-chloro-2-methoxybenzaldehyde in methanol (approximately 10 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution until gas evolution ceases.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.
Predicted Spectroscopic Characteristics
While experimental spectra for 6-Bromo-3-chloro-2-methoxybenzyl alcohol are not available, its key spectroscopic features can be predicted based on the analysis of analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the alcohol proton, and the methoxy protons.
-
Aromatic Protons (δ 7.0-7.5 ppm): Two doublets are expected for the two aromatic protons, showing coupling to each other.
-
Benzylic Protons (-CH₂OH) (δ ~4.7 ppm): A singlet integrating to two protons is anticipated for the benzylic methylene group.
-
Alcohol Proton (-OH) (variable, δ ~2-5 ppm): A broad singlet that is exchangeable with D₂O.
-
Methoxy Protons (-OCH₃) (δ ~3.9 ppm): A sharp singlet integrating to three protons.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the bromo, chloro, and methoxy substituents.
-
Benzylic Carbon (-CH₂OH) (δ ~60-65 ppm): The carbon of the hydroxymethyl group is expected in this region.
-
Methoxy Carbon (-OCH₃) (δ ~56 ppm): The carbon of the methoxy group will appear as a single peak.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the hydroxyl and aromatic functionalities.
-
O-H Stretch (3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the alcohol hydroxyl group.
-
C-H Stretch (Aromatic) (3000-3100 cm⁻¹): Sharp, medium-intensity bands.
-
C-H Stretch (Aliphatic) (2850-3000 cm⁻¹): Medium to strong bands from the benzylic and methoxy C-H bonds.
-
C=C Stretch (Aromatic) (~1450-1600 cm⁻¹): Several medium to strong bands.
-
C-O Stretch (Alcohol) (~1050 cm⁻¹): A strong band.
-
C-O Stretch (Aryl Ether) (~1250 cm⁻¹): A strong band.
-
C-Br and C-Cl Stretches (below 1000 cm⁻¹): These will appear in the fingerprint region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak with a characteristic isotopic pattern due to the presence of bromine and chlorine.
-
Molecular Ion (M⁺): A cluster of peaks will be observed due to the isotopes of bromine (⁷⁹Br and ⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, ~3:1 ratio). The most abundant peaks in the molecular ion cluster would be at m/z 250, 252, and 254.
-
Fragmentation: Common fragmentation pathways for benzyl alcohols include the loss of water (M-18) and the formation of a stable benzylic cation. The fragmentation pattern will be further complicated by the potential loss of the halogen and methoxy groups.
Applications in Research and Drug Development
Polysubstituted benzyl alcohols are valuable intermediates in organic synthesis, serving as precursors to a wide range of more complex molecules. The presence of multiple reactive sites and modulating functional groups on 6-Bromo-3-chloro-2-methoxybenzyl alcohol makes it a potentially useful building block in several areas:
-
Medicinal Chemistry: Halogenated and methoxylated aromatic moieties are common features in many pharmaceuticals. This compound could serve as a scaffold or intermediate in the synthesis of novel bioactive molecules. Substituted benzyl alcohols have been investigated for their potential antibacterial activities[4][5].
-
Materials Science: The aromatic core and functional groups could be utilized in the synthesis of novel polymers, liquid crystals, or other functional materials.
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic structures. This compound could be explored as a precursor for new agrochemicals.
Safety and Handling
Specific toxicity data for 6-Bromo-3-chloro-2-methoxybenzyl alcohol are not available. However, based on the safety data for structurally related compounds such as 4-Chloro-2-methoxybenzyl alcohol, it should be handled with care in a well-ventilated laboratory.
-
Hazards: Expected to be a skin and eye irritant[3]. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Bromo-3-chloro-2-methoxybenzyl alcohol is a readily accessible, yet under-explored, chemical entity. This technical guide provides a foundational understanding of its structure, predicted properties, and a practical, proposed route for its synthesis. The detailed, albeit theoretical, spectroscopic analysis offers a roadmap for its characterization. As a versatile building block, this compound holds promise for applications in drug discovery, materials science, and other areas of chemical research. Further experimental investigation is warranted to fully elucidate its properties and unlock its synthetic potential.
References
-
Journal of the Turkish Chemical Society Section A: Chemistry. (2020, June 23). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. DergiPark. Retrieved from [Link]
-
Semantic Scholar. (2020, February 21). SYNTHESIS, ANTIBACTERIAL ACTIVITY AND DOCKING STUDIES OF BENZYL ALCOHOL DERIVATIVES. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Benzyl Alcohol? Retrieved from [Link]
-
ResearchGate. (2018). The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3... Retrieved from [Link]
-
ResearchGate. (n.d.). Antibacterial activity of benzyl alcohol derivatives a. Retrieved from [Link]
-
PubMed. (1995). Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative. Retrieved from [Link]
-
PMC. (2026, January 21). Parallels between the chloro and methoxy groups for potency optimization. Retrieved from [Link]
- Google Patents. (n.d.). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
NIST. (n.d.). 2-Methoxybenzyl alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). The 200-MHz 1 H-NMR spectra of the CL/benzyl alcohol/RuCl 2 (PPh 3 ) 3... Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]
-
CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). Retrieved from [Link]
-
Organic Syntheses. (2010). METAL-FREE ONE-POT OXIDATIVE AMINATION OF AROMATIC ALDEHYDES: CONVERSION OF BENZALDEHYDE TO N-BENZOYL PYRROLIDINE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
-
Rhodium. (1986). Facile Synthesis of Alkylthio-Benzaldehydes. Retrieved from [Link]
- Google Patents. (2011, September 9). WO 2011/108001 A2.
-
SpectraBase. (n.d.). 4-Methoxybenzyl alcohol - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
NIST. (n.d.). 3-Methoxybenzyl alcohol. Retrieved from [Link]
-
Apex Healthcare Products. (2020, December 9). Application & Uses Of Benzyl Alcohol especially in pharmaceutical sector. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 6-Bromo-2-hydroxy-3-methoxybenzaldehyde, 25g, Each. Retrieved from [Link]
- Google Patents. (n.d.). US7786180B2 - Methanol synthesis.
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
Pure Synth. (n.d.). 6-Bromo-2-Hydroxy-3-Methoxybenzaldehyde 99.0%(GC). Retrieved from [Link]
-
SciSupplies. (n.d.). 6-Bromo-2-chloro-3-methoxyphenol, 95.0%, 5g. Retrieved from [Link]
-
PubChem. (2025, December 13). (6-Bromo-2-chloro-3-methoxyphenyl)(phenyl)methanol. Retrieved from [Link]
-
European Medicines Agency. (2017, October 9). Questions and answers on benzyl alcohol used as an excipient in medicinal products for human use. Retrieved from [Link]
- Google Patents. (n.d.). PCT.
-
Taizhou Suze Chemical Materials Co., Ltd. (n.d.). What Are the Applications of Benzyl Alcohol? Retrieved from [Link]
-
YouTube. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
-
Korea Science. (2019, September 30). Effect of Polysorbate 80 and Benzyl Alcohol on the Solubility of Amiodarone Hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Quality Control of Benzyl Alcohol Used in Pharmacy as Solvent for Injectable Preparations. Retrieved from [Link]
-
PubChemLite. (n.d.). (6-bromo-3-chloro-2-fluorophenyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
